2-Bromo-5-(methylthio)pyridine
Overview
Description
2-Bromo-5-(methylthio)pyridine is an organic compound with the molecular formula C6H6BrNS. It is a brominated pyridine derivative, where a bromine atom is substituted at the second position and a methylthio group at the fifth position of the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-(methylthio)pyridine can be synthesized through several methods. One common method involves the bromination of 5-(methylthio)pyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the pyridine ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are formed through Suzuki-Miyaura coupling.
Oxidation: Sulfoxides and sulfones are formed from the oxidation of the methylthio group.
Scientific Research Applications
2-Bromo-5-(methylthio)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methylthio)pyridine depends on its application. In coupling reactions, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the biaryl product . The methylthio group can participate in various interactions, including hydrogen bonding and coordination with metal centers, influencing the reactivity and properties of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Bromo-6-methylpyridine
- 2-Bromo-5-chloropyridine
- 2-Bromo-5-(trifluoromethoxy)pyridine
Uniqueness
2-Bromo-5-(methylthio)pyridine is unique due to the presence of both a bromine atom and a methylthio group on the pyridine ring. This combination of functional groups allows for diverse reactivity and applications in organic synthesis. The methylthio group can undergo oxidation to form sulfoxides and sulfones, providing additional versatility compared to similar compounds .
Properties
IUPAC Name |
2-bromo-5-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMCOWPTUPYFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470151 | |
Record name | 2-Bromo-5-(methylthio)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134872-23-4 | |
Record name | 2-Bromo-5-(methylthio)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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